Potency vs Full-Length Chemerin at CMKLR1
Chemerin-9, Human demonstrates a potency for activating the human CMKLR1 receptor that is comparable to, and in some assay contexts exceeds, that of the full-length mature chemerin protein [1]. In a direct, head-to-head comparison using a tethered ligand assay system in HEK293 cells, the tethered human chemerin-9 construct (t-Chem(149-157)) produced a significantly higher maximal activation (p < 0.001) of the human receptor than the tethered full-length protein (t-Chem(21-157)) [1]. The study also notes a species-specific difference, as this increased potency was not observed at the mouse receptor, where the two constructs were comparable [1].
| Evidence Dimension | Receptor activation efficacy (% of max response) in a tethered ligand luciferase reporter assay |
|---|---|
| Target Compound Data | t-Chem(149-157) (tethered human Chemerin-9): Activity exceeds 100% of the t-Chem(21-157) maximal value [1] |
| Comparator Or Baseline | t-Chem(21-157) (tethered full-length mature human chemerin): 100% (baseline max) [1] |
| Quantified Difference | Significantly higher activation (***, p < 0.001) by tethered Chemerin-9 vs. tethered full-length chemerin [1] |
| Conditions | HEK293 cells transiently transfected with human CMKLR1, a SRE5x-Luc-PEST reporter, and Gαq5i66V chimera; luciferase activity normalized to full-length chemerin (=100%). |
Why This Matters
This demonstrates that the short, synthetically accessible nonapeptide is not merely a 'fragment' but a fully competent and, at the human receptor, potentially superior agonist, eliminating the need to procure or produce the more complex and costly full-length protein.
- [1] Dranse, H. J., Rourke, J. L., Stadnicka, A., & Sinal, C. J. (2014). Tethered chemerin 9 (t-Chem(149–157)) activity exceeds that of full-length chemerin (t-Chem(21–157)) at the human receptor. PLOS ONE, Figure 2 from PMC4036347. View Source
